![molecular formula C14H15Cl2NaO5 B570606 Sodium;2-[2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenoxy]acetate CAS No. 23146-73-8](/img/structure/B570606.png)
Sodium;2-[2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenoxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;2-[2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenoxy]acetate, commonly referred to as DCMBA, is a synthetic compound used in scientific research and laboratory experiments. It is a white crystalline solid that is soluble in water. DCMBA is a versatile compound that has been used in a wide range of applications, including as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a stabilizer in the production of polymers.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway of Sodium;2-[2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenoxy]acetate involves the condensation of 2,3-dichloro-4-hydroxyacetophenone with 2-(methoxymethyl)butyryl chloride followed by the reaction of the resulting product with sodium chloroacetate.
Starting Materials
2,3-dichloro-4-hydroxyacetophenone, 2-(methoxymethyl)butyryl chloride, sodium chloroacetate
Reaction
Step 1: Condensation of 2,3-dichloro-4-hydroxyacetophenone with 2-(methoxymethyl)butyryl chloride in the presence of a base such as triethylamine or pyridine to form 2-(2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenoxy)acetophenone., Step 2: Reaction of the product from step 1 with sodium chloroacetate in the presence of a base such as sodium hydroxide or potassium carbonate to form Sodium;2-[2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenoxy]acetate.
Applications De Recherche Scientifique
DCMBA has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a stabilizer in the production of polymers. It has also been used in the synthesis of various compounds, including pharmaceuticals, pesticides, and dyes. In addition, DCMBA has been used in the development of new materials, such as nanomaterials, and in the study of enzyme kinetics.
Mécanisme D'action
DCMBA works by forming a complex with a target molecule or enzyme. This complex is then broken down by the enzyme, releasing the DCMBA and allowing it to interact with other molecules in the system. The DCMBA then binds to the target molecule or enzyme, forming a new complex that is more stable than the original one. This complex can then be further broken down, releasing the DCMBA and allowing it to interact with other molecules in the system.
Effets Biochimiques Et Physiologiques
DCMBA has been studied for its effects on various biochemical and physiological processes. In studies, DCMBA has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, proteins, and lipids. It has also been found to inhibit the activity of enzymes involved in the synthesis of fatty acids and cholesterol. In addition, DCMBA has been shown to modulate the activity of certain hormones and to affect the expression of certain genes.
Avantages Et Limitations Des Expériences En Laboratoire
DCMBA is a versatile compound that has many advantages for laboratory experiments. It is easy to synthesize, and it is relatively stable in aqueous solutions. In addition, it is relatively non-toxic and has low volatility. However, DCMBA is not suitable for use in the production of polymers, as it can cause the polymer to degrade over time.
Orientations Futures
There are many potential future directions for DCMBA. It could be used in the development of new materials, such as nanomaterials, and in the study of enzyme kinetics. In addition, it could be used to study the effects of various hormones and to explore the effects of gene expression. Finally, it could be used in the development of new pharmaceuticals, pesticides, and dyes.
Propriétés
IUPAC Name |
sodium;2-[2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenoxy]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2O5.Na/c1-3-8(6-20-2)14(19)9-4-5-10(13(16)12(9)15)21-7-11(17)18;/h4-5,8H,3,6-7H2,1-2H3,(H,17,18);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFXAYDXOCKKOW-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC)C(=O)C1=C(C(=C(C=C1)OCC(=O)[O-])Cl)Cl.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NaO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2,3-Dichloro-4-[2-(methoxymethyl)butyryl]phenoxy]aceticAcidSodiumSalt | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

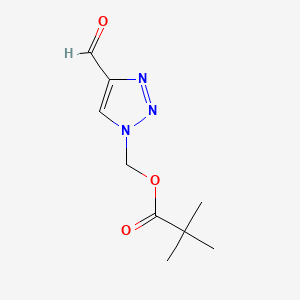
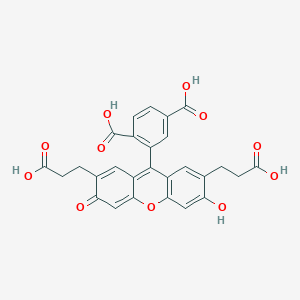

![N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B570532.png)
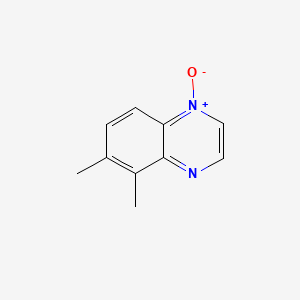
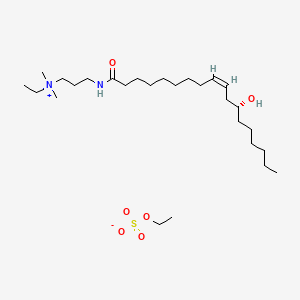

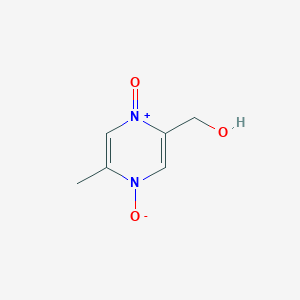
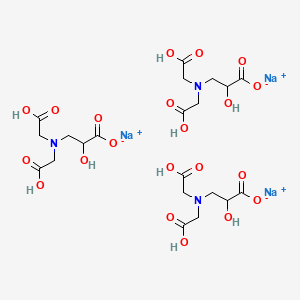

![1-((2S,3AR,6aR)-2-hydroxytetrahydro-2H-furo[3,2-b]pyrrol-4(5H)-yl)ethanone](/img/structure/B570546.png)